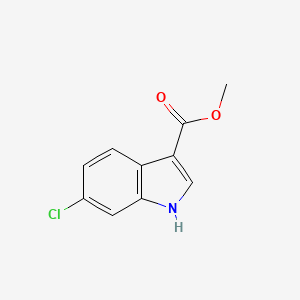

methyl 6-chloro-1H-indole-3-carboxylate

Descripción general

Descripción

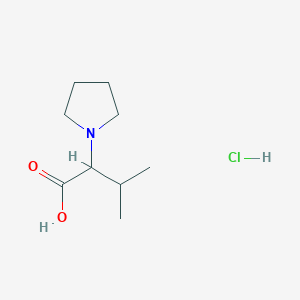

“Methyl 6-chloro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 921194-97-0 . It has a molecular weight of 209.63 .

Synthesis Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis

The InChI code for “methyl 6-chloro-1H-indole-3-carboxylate” is 1S/C10H8ClNO2/c1-14-10 (13)8-5-12-9-4-6 (11)2-3-7 (8)9/h2-5,12H,1H3 .Physical And Chemical Properties Analysis

“Methyl 6-chloro-1H-indole-3-carboxylate” is a solid at room temperature . The compound should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación

Antihypertensive Drugs

Given the role of indole alkaloids in blood pressure regulation, this compound might be used to develop new antihypertensive medications.

Each application area offers a rich field for scientific research and potential therapeutic development. However, further studies are needed to confirm these applications for methyl 6-chloro-1H-indole-3-carboxylate specifically .

Safety and Hazards

Direcciones Futuras

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . This suggests that “methyl 6-chloro-1H-indole-3-carboxylate” and similar compounds may have potential applications in drug development.

Propiedades

IUPAC Name |

methyl 6-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPVYZOPRHZKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677728 | |

| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-chloro-1H-indole-3-carboxylate | |

CAS RN |

921194-97-0 | |

| Record name | Methyl 6-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methyl 6-chloro-1H-indole-3-carboxylate interact with Acanthamoeba castellanii Neff and what are the downstream effects?

A1: The research suggests that methyl 6-chloro-1H-indole-3-carboxylate exhibits amoebicidal activity against Acanthamoeba castellanii Neff. While the exact mechanism of action is not fully elucidated in the paper, the study indicates that this compound likely induces programmed cell death in the amoeba through mitochondrial dysfunction. [] This suggests that the compound may interfere with the mitochondria's crucial role in energy production, ultimately leading to cell death. Further investigation is needed to determine the precise molecular targets and pathways involved.

Q2: What is the structure-activity relationship (SAR) observed for the indole analogs tested against Acanthamoeba castellanii Neff, particularly highlighting the role of the chlorine atom in methyl 6-chloro-1H-indole-3-carboxylate?

A2: The study identified eight indole analogs, including methyl 6-chloro-1H-indole-3-carboxylate, with inhibitory activity against Acanthamoeba castellanii Neff. The SAR analysis suggested that a carboxyl group at the C-3 position and the presence of halogens, like chlorine or fluorine, enhance the amoebicidal activity. [] Specifically, the chlorine atom in methyl 6-chloro-1H-indole-3-carboxylate likely increases its lipophilicity, improving its ability to penetrate the amoeba's cell membrane and exert its effect. This highlights the importance of halogen substitutions in optimizing the compound's activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1421623.png)

![2-chloro-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B1421626.png)

![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride](/img/structure/B1421629.png)

![1-[4-(Trifluoromethoxy)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1421638.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)